4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide

概要

説明

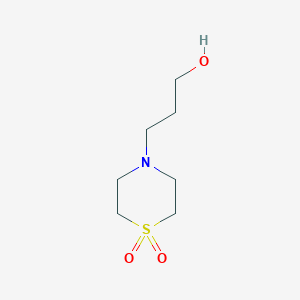

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide is a sulfur-containing heterocyclic organic compound. It has gained considerable attention due to its unique physical and chemical properties. The compound is characterized by a thiomorpholine ring with a hydroxypropyl group and two oxygen atoms attached to the sulfur atom, forming a dioxide structure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide typically involves the reaction of thiomorpholine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiomorpholine acts as a nucleophile, attacking the carbon atom of the 3-chloropropanol, leading to the formation of the hydroxypropyl group on the thiomorpholine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous chemicals.

化学反応の分析

Types of Reactions

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxide group back to a sulfide.

Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiomorpholine derivatives.

Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide serves as a versatile building block in the synthesis of various bioactive compounds. Its applications in medicinal chemistry include:

- Antibacterial Agents : The compound is utilized in the synthesis of antibacterial biaryloxazolidinone analogues, which are crucial for developing new antibiotics to combat resistant bacterial strains .

- Antiviral Agents : It is involved in the preparation of derivatives that act as inhibitors for viral infections, showcasing its potential in antiviral drug development .

- Cyclin G-Associated Kinase Inhibitors : Research indicates that derivatives of this compound can inhibit cyclin G-associated kinase, which is significant for cancer treatment strategies .

Materials Science

The compound's unique structural attributes make it suitable for various applications in materials science:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as mechanical strength and thermal stability. This application is particularly relevant in developing biodegradable materials for medical implants .

- Coatings and Adhesives : The thiomorpholine derivative has potential use in formulating coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental factors.

Biochemical Applications

In biochemistry, this compound is explored for its interactions with biological systems:

- Enzyme Inhibition Studies : It is used as a model compound to study enzyme inhibition mechanisms, providing insights into the design of more effective inhibitors for therapeutic targets .

- Drug Delivery Systems : The compound's solubility profile allows it to be used in designing drug delivery systems that can release therapeutic agents in a controlled manner, enhancing bioavailability .

Case Studies

作用機序

The mechanism of action of 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide involves its interaction with various molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with enzymes and receptors. The dioxide group can participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate various biological activities.

類似化合物との比較

Similar Compounds

Thiomorpholine: Lacks the hydroxypropyl and dioxide groups.

4-(3-Hydroxypropyl)morpholine: Contains an oxygen atom instead of sulfur.

4-(3-Hydroxypropyl)piperidine: Contains a nitrogen atom instead of sulfur.

Uniqueness

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide is unique due to the presence of both the hydroxypropyl group and the dioxide group on the thiomorpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide, also known by its CAS number 205194-33-8, is a thiomorpholine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a thiomorpholine ring with a hydroxyl group attached to a propyl chain, contributing to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in metabolic pathways. Specifically, its structural analogs have shown inhibition against trypsin-like serine proteases, suggesting that this compound may share similar inhibitory properties .

Biological Activity and Pharmacological Effects

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Preliminary studies indicate that thiomorpholine derivatives exhibit antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell walls or interference with metabolic processes .

- Anticancer Potential : Some derivatives of thiomorpholine have demonstrated cytotoxic effects on cancer cell lines. These effects are likely due to the induction of apoptosis and inhibition of cell proliferation pathways .

- Anti-inflammatory Effects : Compounds similar to 4-(3-Hydroxypropyl)thiomorpholine have been reported to exhibit anti-inflammatory properties through the modulation of cytokine release and inhibition of inflammatory mediators .

Case Studies

Several studies have explored the biological activity of thiomorpholine derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL for several compounds .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain derivatives could inhibit the growth of human cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 10 µM to 20 µM, indicating promising potential as anticancer agents .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between thiomorpholine derivatives and target proteins. For instance, interactions with key amino acids in enzyme active sites suggest a competitive inhibition mechanism .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c9-5-1-2-8-3-6-12(10,11)7-4-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJSFWFPXNWBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465751 | |

| Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205194-33-8 | |

| Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。